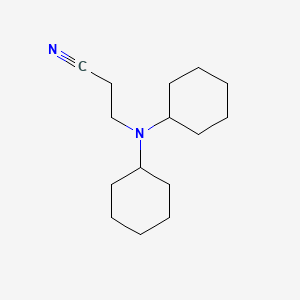
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxyimino group attached to a 3,4-dimethylphenyl ring, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 3,4-dimethylphenylamine with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes hydrolysis to yield the desired hydroxyimino compound. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium: shares similarities with other hydroxyimino compounds, such as (Z)-(2,4-dimethylphenyl)-hydroxyimino-oxidoazanium and (Z)-(3,5-dimethylphenyl)-hydroxyimino-oxidoazanium.
Nitroso derivatives: Compounds like nitrosobenzene exhibit similar reactivity patterns.
Uniqueness
Structural Features: The presence of the 3,4-dimethylphenyl ring distinguishes it from other hydroxyimino compounds, influencing its reactivity and interaction with biological targets.
Reactivity: The specific arrangement of functional groups in this compound contributes to its unique chemical behavior, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-8(5-7(6)2)10(12)9-11/h3-5,11H,1-2H3/b10-9- |
Clé InChI |
FXPFBKKPXWLVKW-KTKRTIGZSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/[N+](=N/O)/[O-])C |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=NO)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


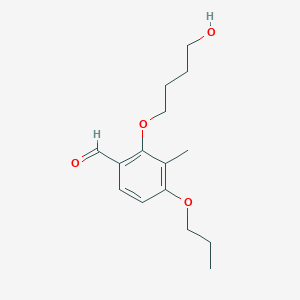

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
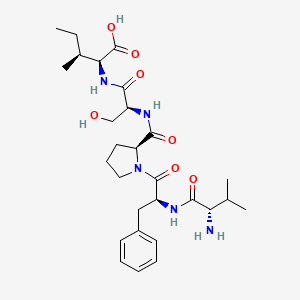
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
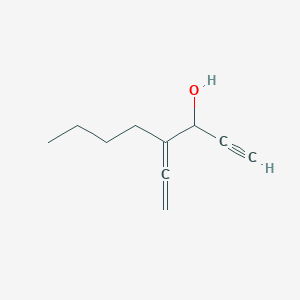
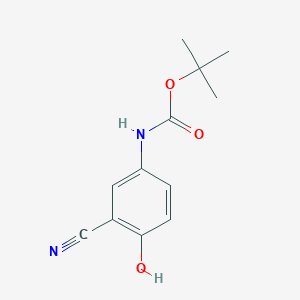
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)

![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
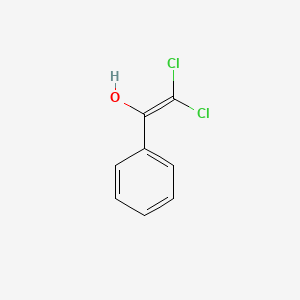
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
